molecular formula C28H38N4O6 B6117613 N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide

N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide

Cat. No. B6117613
M. Wt: 526.6 g/mol
InChI Key: TWNFOAQUERPHBR-CZYCKNNWSA-N
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Description

N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide, also known as BHDD, is a synthetic compound with potential applications in various fields of science. This compound belongs to the class of Schiff bases, which are known for their diverse biological activities. BHDD has been synthesized using different methods, and its properties have been studied extensively.

Scientific Research Applications

N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has shown potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has been studied for its anticancer, antimicrobial, and antioxidant activities. In material science, N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has been used as a precursor for the synthesis of metal complexes and nanoparticles. In analytical chemistry, N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has been used as a chelating agent for the determination of metal ions in different samples.

Mechanism of Action

The mechanism of action of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide is not fully understood, but it is believed to involve the formation of metal complexes with transition metal ions. The metal complexes of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide have been shown to have different biological activities, depending on the type of metal ion and the ligand-to-metal ratio. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes have been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals.
Biochemical and Physiological Effects:
N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes have been shown to have different biochemical and physiological effects, depending on the type of metal ion and the concentration used. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes have been shown to induce DNA damage, inhibit the activity of enzymes, and disrupt the cell membrane. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes have also been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide can also form stable metal complexes with different metal ions, which can be used for various applications. However, N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has some limitations, including its low yield and purity, which can affect the reproducibility of experiments. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide is also relatively expensive compared to other Schiff bases, which can limit its use in some experiments.

Future Directions

N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has shown potential for various applications in different fields of science. Future research can focus on the synthesis of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes using different methods and conditions to improve the yield and purity of the product. Further studies can also investigate the mechanism of action of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes, and their potential applications in drug discovery, material science, and analytical chemistry. Additionally, future research can explore the toxicity and safety profile of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes, which can be important for their potential use in biomedical applications.
Conclusion:
In conclusion, N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide is a synthetic compound with potential applications in various fields of science. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide can be synthesized using different methods, and its properties have been studied extensively. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes have shown different biological activities, which can be useful for various applications. N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has several advantages for lab experiments, but it also has some limitations. Future research can focus on the synthesis, mechanism of action, and potential applications of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide and its metal complexes, which can contribute to the development of new drugs, materials, and analytical methods.

Synthesis Methods

N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide can be synthesized using a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and decanedihydrazide in the presence of a catalyst. The reaction can be carried out using different solvents and conditions, and the yield of the product can vary depending on the method used. Several modifications to the synthesis method have been proposed to improve the yield and purity of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide.

properties

IUPAC Name

N,N'-bis[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-3-37-25-17-21(13-15-23(25)33)19-29-31-27(35)11-9-7-5-6-8-10-12-28(36)32-30-20-22-14-16-24(34)26(18-22)38-4-2/h13-20,33-34H,3-12H2,1-2H3,(H,31,35)(H,32,36)/b29-19+,30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNFOAQUERPHBR-CZYCKNNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC(=C(C=C2)O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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